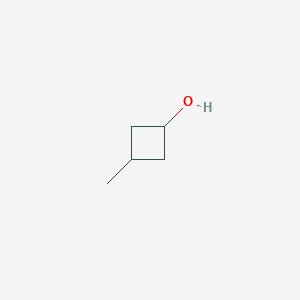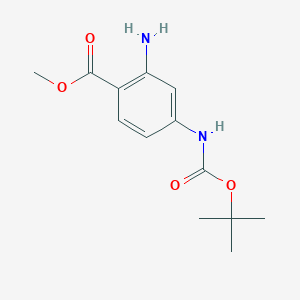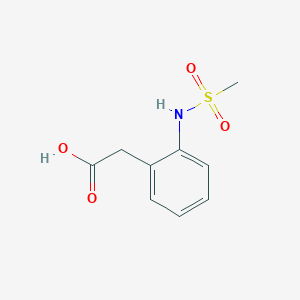
Sodium sulfanilate dihydrate
説明
Sodium sulfanilate dihydrate is an inorganic compound that is used in a variety of scientific and medical applications. It is a white, odorless crystalline solid that is soluble in water and has the chemical name sodium 2-hydroxybenzenesulfonate dihydrate. This compound is a salt of sulfanilic acid, which is an organic compound that is used in many industrial and laboratory applications. Sodium sulfanilate dihydrate is used in a variety of laboratory experiments and is also used in the synthesis of other compounds.
科学的研究の応用
Nonlinear Optical Material
SSD is recognized for its nonlinear optical (NLO) properties , which are essential for applications in high-speed information processing, telecommunication, and optical logic circuits . The ability of SSD to facilitate efficient second harmonic generation makes it a candidate for optical communication applications due to its blue-green emission suitable for this purpose .
Dielectric Properties
The dielectric properties of SSD have been studied extensively, revealing its potential use in microelectronics . Materials with low dielectric constants, like SSD, can act as interlayer dielectrics to reduce resistance-capacitance delay and power consumption in electronic devices .
Thermal Stability
SSD exhibits good thermal stability, as demonstrated by thermogravimetric analysis. This property is crucial for laser applications , where materials are often subjected to high temperatures .
Mechanical Strength
The mechanical strength of SSD, measured through Vickers microhardness tests, indicates that it falls into the soft material category. This characteristic is important for materials used in mechanical applications where hardness and durability are required .
Crystal Growth and Quality
SSD can be grown using the slow evaporation solution method at ambient temperature, which is advantageous for producing high-quality crystals with fewer defects. These crystals are important for scientific research where crystal integrity is paramount .
Optoelectronic Applications
Due to its electronic structure and topological properties, SSD is suitable for optoelectronic applications . Its large second-order optical nonlinearities and wide transparency range make it a valuable material for devices in this field .
Photonic Applications
The presence of electron donor and acceptor groups in SSD facilitates charge transfer through its delocalized π system, which is significant for photonic applications . The enhanced nonlinearity due to the presence of sodium ions through ionic bonds also contributes to its suitability for these applications .
Electronic Structure Analysis
Natural Bond Orbital analysis of SSD has revealed insights into the electronic exchange interaction and charge delocalization within the molecule. This information is critical for understanding and improving the electronic properties of NLO materials for various technological applications .
作用機序
Target of Action
Sodium sulfanilate dihydrate (SSD) is a compound with a variety of applications, particularly in the field of materials science . .
Mode of Action
The mode of action of SSD is primarily related to its physical and chemical properties. As a nonlinear optical material, SSD has been shown to possess excellent second harmonic generation (SHG) efficiency . This property makes it suitable for applications in high-speed information processing, telecommunication, optical applications, color displays, laser sensing, and optical logic circuits .
Biochemical Pathways
They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .
Pharmacokinetics
It’s worth noting that ssd is soluble in water, with a solubility of 170 g/l , which could potentially influence its bioavailability.
Result of Action
The primary results of SSD’s action are related to its physical properties and applications in materials science. For instance, SSD crystals show a sharp emission peak at 485 nm, resulting in blue-green emission suitable for optical communication applications . Additionally, SSD crystals have good thermal stability, making them useful for laser applications .
Action Environment
The action of SSD can be influenced by environmental factors. For instance, the growth of SSD crystals by the slow evaporation solution method is performed at ambient temperature . Furthermore, the dielectric properties of SSD crystals have been studied as a function of frequency at various temperatures , indicating that temperature can influence the properties and thus the action of SSD.
特性
IUPAC Name |
sodium;4-aminobenzenesulfonate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.Na.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;;/h1-4H,7H2,(H,8,9,10);;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFZIDUBUNIFLZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium sulfanilate dihydrate | |
CAS RN |
6106-22-5, 515-74-2 | |
| Record name | Sodium sulfanilate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium sulphanilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfanilic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM SULFANILATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y31OEN1192 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




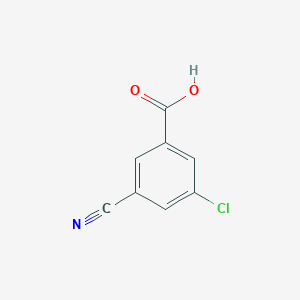

![Pyridine, 2-[1,1'-biphenyl]-3-yl-](/img/structure/B1603513.png)
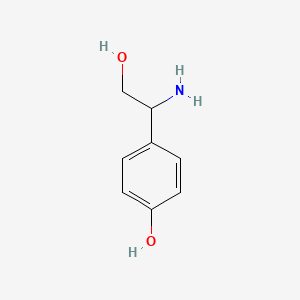


![2-(Methanesulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1603521.png)

